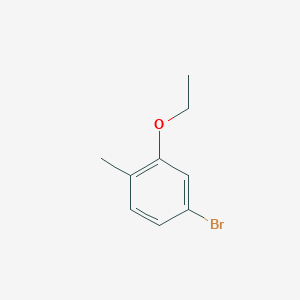

4-溴-2-乙氧基-1-甲基苯

描述

“4-Bromo-2-ethoxy-1-methylbenzene” is a chemical compound with the molecular formula C9H11BrO . It is also known by its IUPAC name "4-bromo-2-ethoxy-1-methyl-benzene" .

Synthesis Analysis

The synthesis of similar compounds typically involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . For instance, N-bromosuccinimide (NBS) was used to selectively conjugate the bromine atom on the 3-position through bromination, followed by hydrolysis of the acetyl group under a basic condition and reacting with diiodoethane to furnish the ethoxy compound .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-ethoxy-1-methylbenzene” consists of a benzene ring substituted with a bromine atom, an ethoxy group, and a methyl group . The average mass of the molecule is 231.086 Da and the monoisotopic mass is 229.994232 Da .

Chemical Reactions Analysis

Benzene, the base molecule of “4-Bromo-2-ethoxy-1-methylbenzene”, can undergo electrophilic aromatic substitution because aromaticity is maintained . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-ethoxy-1-methylbenzene” include a density of 1.4±0.1 g/cm3, a boiling point of 252.1±20.0 °C at 760 mmHg, and a flash point of 100.6±17.3 °C . It has a molar refractivity of 51.9±0.3 cm3 .

科学研究应用

热化学和物理性质

Verevkin等人(2015年)的研究重点是卤代甲基苯的热化学,包括溴代和碘代化合物。该研究评估了实验蒸气压、汽化、熔化和升华焓,为类似于4-溴-2-乙氧基-1-甲基苯的化合物的热化学性质提供了见解。这些基础知识对于理解化合物在各种条件下的行为至关重要,并可以为实验室环境中的处理和存储要求提供信息(Verevkin et al., 2015)。

有机合成和催化

Abimannan等人(2015年)探讨了声化对4-溴-1-甲基苯与硫化钠反应的影响,使用多位点相转移催化剂在超声辐照下显著提高了反应速率。这项研究说明了对反应条件的修改,如引入声化,如何提高涉及卤代甲基苯的化学反应的效率(Abimannan, Selvaraj, & Rajendran, 2015)。

材料科学和电化学

张倩一(2014年)研究了4-溴-2-氟甲氧基苯作为锂离子电池的新型双功能电解质添加剂。该研究展示了该化合物提高锂离子电池的热稳定性和安全性的潜力,突显了其在开发更安全、更高效的能量存储解决方案中的重要性(Zhang Qian-y, 2014)。

安全和危害

属性

IUPAC Name |

4-bromo-2-ethoxy-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMPDBGMEITHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702385 | |

| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxy-1-methylbenzene | |

CAS RN |

871888-83-4 | |

| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)

![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)

![4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1442067.png)